3-Pyridinol, 6-[(2-methylpropyl)thio]-
Description
3-Pyridinol, 6-[(2-methylpropyl)thio]- (CAS: 1256370-52-1) is a pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a 2-methylpropylthio (-SCH₂CH(CH₃)₂) substituent at the 6-position. The compound is commercially available with a purity of 95% (MFCD28339989) and is listed in specialized catalogs as a research chemical .
Properties
IUPAC Name |
6-(2-methylpropylsulfanyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)6-12-9-4-3-8(11)5-10-9/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJTTQHXRDTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 6-[(2-methylpropyl)thio]- typically involves the introduction of the 2-methylpropylthio group to the pyridinol ring. One common method is through nucleophilic substitution reactions where a suitable leaving group on the pyridinol ring is replaced by the 2-methylpropylthio group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinol, 6-[(2-methylpropyl)thio]- may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 6-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents like lithium aluminum hydride.
Substitution: The pyridinol ring can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized pyridinol derivatives.
Substitution: Various substituted pyridinol derivatives depending on the electrophile used.
Scientific Research Applications
3-Pyridinol, 6-[(2-methylpropyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinol, 6-[(2-methylpropyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioether group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives
| Compound Name | Substituents | Functional Groups | CAS Number | Application/Use |
|---|---|---|---|---|
| 3-Pyridinol, 6-[(2-methylpropyl)thio]- | 6-(2-methylpropylthio) | Thioether, Pyridinol | 1256370-52-1 | Research chemical |
| 3-Pyridinol, 6-(4-morpholinyl)- | 6-(4-morpholinyl) | Morpholine, Pyridinol | 755034-16-3 | Research chemical |
| S,S-dimethyl (2-difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3,5-pyridinedicarbothioate (dithiopyr) | 4-(2-methylpropyl), 6-(trifluoromethyl) | Dicarbothioate, Pyridine | - | Pesticide (herbicide) |
| 1H-Pyridin-2-one | 2-oxo | Ketone, Pyridine | 142-08-5 | Pharmaceutical intermediate |
Key Observations:
- Thioether vs. Morpholine Substituents: Replacing the 2-methylpropylthio group in the target compound with a morpholine ring (as in 3-Pyridinol, 6-(4-morpholinyl)-) introduces nitrogen-based polarity, likely altering solubility and receptor-binding properties .
- Branching and Bioactivity: The 2-methylpropyl group in the target compound and dithiopyr suggests that branched alkyl chains may enhance lipid solubility, a critical factor in agrochemical penetration (e.g., dithiopyr’s use as a herbicide) .
Physicochemical Properties
- Steric Effects: The bulky 2-methylpropylthio group may hinder interactions with enzymatic active sites, a contrast to the smaller morpholinyl group in 3-Pyridinol, 6-(4-morpholinyl)- .
Biological Activity
3-Pyridinol, 6-[(2-methylpropyl)thio]- is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields such as pharmacology and biochemistry.
Chemical Structure and Properties
- IUPAC Name : 3-Pyridinol, 6-[(2-methylpropyl)thio]-
- Molecular Formula : C10H13NOS
- Molecular Weight : 197.28 g/mol
- CAS Number : Not readily available in the provided sources.
The compound features a pyridine ring substituted with a thioether group, which may influence its biological activity by altering its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to pyridinol derivatives exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacteria and fungi. The thioether substitution in this compound may enhance its lipophilicity, potentially increasing membrane permeability and bioactivity against microbial pathogens.
Enzyme Inhibition
Pyridine derivatives are known to interact with enzymes, acting as inhibitors or substrates. The specific mechanism of action for 3-Pyridinol, 6-[(2-methylpropyl)thio]- may involve binding to active sites of enzymes involved in metabolic pathways, thereby altering their function. This could lead to therapeutic effects in diseases where these enzymes are dysregulated .
The precise mechanism by which 3-Pyridinol, 6-[(2-methylpropyl)thio]- exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, inhibiting their activity.
- Cell Membrane Interaction : Its thioether group could facilitate interaction with lipid membranes, enhancing cellular uptake.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can modulate oxidative stress within cells, impacting cell survival and apoptosis pathways.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study on pyridine derivatives demonstrated that certain substitutions led to enhanced antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The presence of the thioether group in 3-Pyridinol, 6-[(2-methylpropyl)thio]- may contribute similarly to its antimicrobial profile.
- Enzyme Interaction Studies :
-
Toxicological Assessments :
- Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary data suggest that while some pyridine derivatives exhibit toxicity at high concentrations, the specific toxicity of 3-Pyridinol, 6-[(2-methylpropyl)thio]- requires further investigation to establish safe dosage levels.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Pyridinol | Basic pyridine structure | Antimicrobial |
| 6-Methylpyridin-3-ol | Methyl substitution at position 6 | Antifungal |
| Thioether-substituted pyridines | Enhanced lipophilicity | Increased enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
